molecular formula C14H16O3 B1324722 2-Carboethoxyphenyl cyclobutyl ketone CAS No. 898790-52-8

2-Carboethoxyphenyl cyclobutyl ketone

Cat. No.: B1324722
CAS No.: 898790-52-8
M. Wt: 232.27 g/mol
InChI Key: QCTFLWVWPZRPSP-UHFFFAOYSA-N
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Description

Overview of Carbonyl Chemistry in Advanced Synthetic Methodologies

Carbonyl chemistry is a cornerstone of modern organic synthesis, providing a vast array of methods for constructing complex molecules. researchgate.netvaia.com The carbonyl group (C=O) is one of the most important functional groups in organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbon atom electrophilic. wikipedia.org This inherent electrophilicity makes carbonyl compounds such as ketones and aldehydes prime targets for nucleophilic attack, a fundamental process in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Advanced synthetic methodologies extensively exploit the reactivity of the carbonyl group. Key transformations include:

Nucleophilic Addition: Reactions with organometallic reagents (e.g., Grignard reagents), hydrides, and cyanides to form alcohols, alkanes, and cyanohydrins. nih.gov

Enolate Chemistry: The protons on the α-carbon (the carbon adjacent to the carbonyl) are acidic, allowing for the formation of enolate nucleophiles. These intermediates are crucial for powerful carbon-carbon bond-forming reactions like the aldol (B89426) condensation. wikipedia.org

Wittig Reaction: The reaction of a carbonyl compound with a phosphorus ylide to form an alkene, a vital tool for installing carbon-carbon double bonds with high control. nih.gov

Oxidations and Reductions: Ketones can be reduced to secondary alcohols or deoxygenated to alkanes. ontosight.ai Conversely, the Baeyer-Villiger oxidation allows for the conversion of ketones into esters. nih.gov

These reactions, among others, underscore the versatility of the carbonyl group, enabling chemists to build molecular skeletons and introduce diverse functionalities. vaia.comontosight.ai

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives, once considered mere chemical curiosities, have emerged as crucial building blocks in contemporary organic synthesis. google.com Their significance stems largely from the inherent ring strain of the four-membered ring, which makes them susceptible to selective ring-opening and ring-expansion reactions. nih.govchemicalbook.com This stored energy can be harnessed to drive complex chemical transformations, providing access to a wide variety of molecular architectures that would be difficult to synthesize otherwise. google.com

The utility of cyclobutanes is demonstrated in several areas:

Synthetic Intermediates: The selective cleavage of a cyclobutane bond is facile and can be controlled by the ring's substituents, the reagents used, and the reaction conditions. nih.gov This allows for the stereoselective synthesis of acyclic and larger cyclic systems. google.com

Scaffolds in Medicinal Chemistry: The rigid, three-dimensional structure of the cyclobutane ring is of increasing interest in drug design. sciencemadness.org Incorporating this motif can improve pharmacological properties such as metabolic stability and binding efficiency. nih.govsciencemadness.org Specifically, 1,3-disubstituted cyclobutanes are explored as conformationally restricted linkers or as non-planar replacements for aromatic rings. nih.gov

Natural Products: The cyclobutane core is a structural feature in numerous biologically active natural products, including terpenoids and alkaloids, driving the development of new synthetic strategies for their construction. sciencemadness.org

Methods to form cyclobutanes, such as the [2+2] photocycloaddition of olefins, are well-established, providing reliable access to these valuable synthetic precursors. chemicalbook.comgoogle.com

Table 1: Key Synthetic Methodologies Involving Cyclobutanes


Contextualization of Aryl Ketones with Ester Functionality in Chemical Transformations

The presence of both a ketone and an ester group on the same aromatic ring, as seen in 2-Carboethoxyphenyl cyclobutyl ketone, creates a molecule with unique reactivity. The two carbonyl groups can influence each other electronically and sterically, and each provides a handle for distinct chemical transformations. Aryl ketones are common structural motifs in pharmaceuticals and serve as versatile synthetic precursors.

The interplay between these functionalities is critical in several transformations:

Selective Reactions: The different reactivity of the ketone and ester carbonyls allows for selective chemical attack. For instance, ketones are generally more reactive towards nucleophiles than esters, enabling selective reduction or addition to the ketone. wikipedia.org

Directed C-C Bond Cleavage: Transition metal-catalyzed reactions can achieve the cleavage of the C-C bond between the aryl ring and the ketone, allowing for the homologation (chain extension) of aryl ketones into long-chain ketones or aldehydes.

Intramolecular Cyclizations: The ortho positioning of the ester and the ketone side-chain can facilitate intramolecular reactions to form new heterocyclic ring systems.

Functional Group Interconversion: The ketone moiety can be transformed into other functional groups while the ester remains intact, or vice-versa. For example, research on related aryl cyclobutyl ketones has shown that the benzoyl group can be converted into amides and esters through reactions like the Baeyer-Villiger oxidation or Beckmann rearrangement. nih.govnih.gov This highlights a potential pathway to synthesize or modify compounds like this compound from a simpler aryl cyclobutyl ketone precursor.

The combination of an aryl ketone for directing reactions or undergoing transformations like C-H functionalization, coupled with an ester group for further modification, makes such compounds valuable intermediates in the synthesis of complex molecules. nih.gov

Table 2: Reactivity of Aryl Ketones with Ester Functionality


Table of Compounds

Compound NameSynonym(s)
This compoundEthyl 2-(cyclobutanecarbonyl)benzoate
Aldehydes
Alkanes
Alkenes
Alcohols
Amides
Cyanohydrins
Esters
Ketones
Cyclobutyl phenyl ketone
2-phenylbicyclo[1.1.1]pentan-2-ol
Methyl 4-iodobenzoate

Properties

IUPAC Name

ethyl 2-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFLWVWPZRPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642519
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-52-8
Record name Ethyl 2-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Carboethoxyphenyl Cyclobutyl Ketone Derivatives

Nucleophilic Addition Chemistry of the Ketone Moiety

The reactivity of the ketone group in 2-carboethoxyphenyl cyclobutyl ketone is fundamentally governed by the electrophilic nature of the carbonyl carbon. This section explores the principles of this electrophilicity and the subsequent mechanistic pathways of nucleophilic addition reactions.

General Principles of Carbonyl Electrophilicity in Ketones

The carbonyl group (C=O) is intrinsically polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom. The C=O double bond's significant polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by electron-rich species known as nucleophiles. wikipedia.org

Several factors influence the electrophilicity of the carbonyl carbon in a ketone:

Electronic Effects: Alkyl groups, such as the cyclobutyl and substituted phenyl rings attached to the carbonyl carbon in this compound, are generally electron-donating. These groups can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to aldehydes. libretexts.org

Steric Hindrance: The two carbon-based substituents attached to the ketone's carbonyl carbon can sterically hinder the approach of a nucleophile. wikipedia.org In the case of this compound, the bulky cyclobutyl and 2-carboethoxyphenyl groups create a sterically hindered environment around the carbonyl carbon.

Resonance: Resonance structures can also depict the charge separation in a carbonyl group, emphasizing the electrophilic character of the carbonyl carbon.

The electrophilicity of the carbonyl carbon can be enhanced by the presence of an acid catalyst. The acid protonates the carbonyl oxygen, creating a positive charge on the oxygen. jove.com This protonation increases the polarization of the C=O bond, making the carbonyl carbon even more electron-deficient and thus more reactive towards nucleophiles. jove.comorganic-chemistry.org

Mechanism of Nucleophilic Additions to Ketones

Nucleophilic addition to a ketone is a fundamental reaction class characterized by the initial attack of a nucleophile on the electrophilic carbonyl carbon. wikipedia.orgmylandsupplement.com This attack leads to the rehybridization of the carbonyl carbon from a trigonal planar sp² geometry to a tetrahedral sp³ geometry. mylandsupplement.com The electrons from the π bond of the carbonyl group are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. mylandsupplement.com

The specific mechanism can vary depending on the nature of the nucleophile:

Strong Nucleophiles: Strong nucleophiles, which are typically negatively charged (e.g., Grignard reagents, organolithium reagents), attack the carbonyl carbon directly. organic-chemistry.org The resulting alkoxide intermediate is then protonated in a subsequent step, usually by the addition of a weak acid like water or a dilute acid, to yield an alcohol product. mylandsupplement.com

Weak Nucleophiles: Weakly basic or neutral nucleophiles (e.g., water, alcohols) are less reactive and generally require acid catalysis to proceed at a reasonable rate. pearson.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated by the acid. organic-chemistry.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. organic-chemistry.org After the nucleophile adds to the activated carbonyl carbon, a deprotonation step occurs to yield the final product.

Reductive Transformations of the Ketone Functionality

The ketone moiety of this compound can undergo various reductive transformations, primarily leading to the formation of a secondary alcohol or complete deoxygenation to a methylene (B1212753) group. wikipedia.orglibretexts.org

Reduction to Alcohols:

The most common reductive transformation of a ketone is its conversion to a secondary alcohol. This is typically achieved using metal hydride reagents. wikipedia.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred for the reduction of ketones in the presence of less reactive functional groups like esters. wikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated.

ReagentSelectivity
Sodium Borohydride (NaBH₄)Relatively weak; selectively reduces aldehydes and ketones. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Stronger reducing agent; reduces ketones, aldehydes, esters, and carboxylic acids. wikipedia.org

Deoxygenation Reactions:

Complete reduction of the ketone group to a methylene group (C=O → CH₂) is known as deoxygenation. libretexts.org This transformation can be accomplished through several methods, each with its specific reaction conditions:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. libretexts.org This reaction is suitable for compounds that are stable under strongly basic conditions.

Clemmensen Reduction: This reduction employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. libretexts.org It is effective for deoxygenating ketones that are stable in strongly acidic environments.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction where a ketone (or an aldehyde) reacts with a compound containing an active methylene group, in the presence of a basic catalyst, to form a new carbon-carbon double bond. wikipedia.orgpurechemistry.org The reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org

The mechanism involves three key steps: purechemistry.org

Deprotonation: A weak base, often an amine like piperidine, removes a proton from the active methylene compound to generate a highly nucleophilic enolate ion. wikipedia.orgpurechemistry.org The active methylene group is flanked by two electron-withdrawing groups (Z), which increase its acidity. wikipedia.org

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. purechemistry.org This addition forms a tetrahedral intermediate.

Elimination (Dehydration): The intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated product.

For ketones, the Knoevenagel condensation can be less facile than with aldehydes due to the increased steric hindrance and slightly lower reactivity of the ketone carbonyl group. The choice of catalyst and reaction conditions is crucial for the successful implementation of this reaction with ketones.

Functional Group Transformations of the Ester Moiety

Comparative Reactivity of Ester vs. Ketone Functionalities

In a molecule like this compound, which contains both a ketone and an ester functional group, their relative reactivity towards nucleophiles is a critical consideration for selective transformations. Generally, ketones are more reactive towards nucleophilic attack than esters. pearson.compearson.com

This difference in reactivity can be attributed to two primary factors:

Electronic Effects: The carbonyl carbon of a ketone is more electrophilic than that of an ester. pearson.compearson.com In an ester, the lone pair of electrons on the oxygen atom adjacent to the carbonyl group can be delocalized through resonance, donating electron density to the carbonyl carbon. pearson.comstackexchange.com This resonance effect reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles. pearson.com Ketones lack this resonance stabilization from an adjacent oxygen atom. pearson.com

Steric Factors: The carbonyl group in an ester is generally less sterically hindered than in a ketone, which has two alkyl or aryl groups attached. However, the electronic effect is the dominant factor in determining the relative reactivity. pearson.com

This reactivity difference allows for the selective reaction at the ketone carbonyl in the presence of the ester group. For instance, using a mild reducing agent like sodium borohydride would selectively reduce the ketone to an alcohol while leaving the ester group intact.

Functional GroupRelative Electrophilicity of Carbonyl CarbonKey Reason for Reactivity
KetoneHigherLacks resonance stabilization from an adjacent heteroatom, making the carbonyl carbon more electron-deficient. pearson.comstackexchange.com
EsterLowerResonance donation from the adjacent oxygen atom's lone pair reduces the positive charge on the carbonyl carbon. pearson.comstackexchange.com

Cyclobutyl Ring Reactivity and Stereochemical Transformations

The cyclobutyl ring, a strained four-membered carbocycle, imparts unique reactivity to the molecules in which it is found. In derivatives of this compound, the reactivity of this ring is a focal point for complex molecule synthesis, allowing for a variety of stereochemical transformations. These transformations are primarily centered on the functionalization of carbon-hydrogen (C–H) bonds and controlled ring-opening reactions.

Carbon-Hydrogen Functionalization Strategies

The direct functionalization of C–H bonds on the cyclobutane (B1203170) ring represents an efficient and atom-economical approach to creating molecular complexity. Various strategies have been developed to selectively activate and transform these typically inert bonds.

The efficiency of the Norrish-Yang cyclization can be influenced by various factors, including the substitution pattern on the cyclobutyl aryl ketone. Below is a summary of representative substrates and their yields in the cyclization step to form the bicyclo[1.1.1]pentan-2-ol intermediate.

Parent Cyclobutyl Aryl KetoneBicyclo[1.1.1]pentan-2-ol ProductYield (%)Reference
(4-Methoxyphenyl)(cyclobutyl)methanone1-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-2-ol75 nih.gov
(4-(Trifluoromethyl)phenyl)(cyclobutyl)methanone1-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol70 nih.gov
(4-Chlorophenyl)(cyclobutyl)methanone1-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol76 nih.gov
Naphthalen-2-yl(cyclobutyl)methanone1-(Naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol65 nih.gov

Following the Norrish-Yang cyclization, the resulting bicyclo[1.1.1]pentan-2-ol intermediate is subjected to a ligand-enabled, palladium-catalyzed carbon-carbon (C–C) bond cleavage and functionalization. nih.govnih.govresearchgate.net This strain-release-driven process stereospecifically installs a variety of functional groups at the γ-position of the original cyclobutyl ketone, yielding valuable cis-γ-functionalized products. nih.gov The reaction proceeds by leveraging the high ring strain of the bicyclo[1.1.1]pentane system. nih.govresearchgate.net The palladium catalyst facilitates the cleavage of one of the C–C bonds of the strained ring, forming an organopalladium intermediate that can then participate in cross-coupling reactions with diverse partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov This sequential C–H/C–C functionalization strategy provides a robust method for synthesizing cis-1,3-difunctionalized cyclobutanes with high diastereocontrol. nih.govnih.govresearchgate.net

The scope of this palladium-catalyzed functionalization is broad, allowing for the introduction of various substituents.

Bicyclo[1.1.1]pentan-2-ol IntermediateCoupling Partner (Iodide)cis-γ-Functionalized Cyclobutyl Ketone ProductYield (%)Reference
1-Phenylbicyclo[1.1.1]pentan-2-ol4-Iodotoluene(3-(p-Tolyl)cyclobutyl)(phenyl)methanone95 nih.gov
1-Phenylbicyclo[1.1.1]pentan-2-ol1-Iodo-4-methoxybenzene(3-(4-Methoxyphenyl)cyclobutyl)(phenyl)methanone89 nih.gov
1-Phenylbicyclo[1.1.1]pentan-2-ol(E)-1-Iodo-2-phenylethene(E)-(3-Styrylcyclobutyl)(phenyl)methanone80 nih.gov
1-Phenylbicyclo[1.1.1]pentan-2-ol1-Iodo-2-phenylethyne(3-(Phenylethynyl)cyclobutyl)(phenyl)methanone75 nih.gov
1-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol3-Iodopyridine(4-Chlorophenyl)(3-(pyridin-3-yl)cyclobutyl)methanone68 nih.gov

Achieving enantioselectivity in the C–H functionalization of cyclobutanes is a significant challenge. One successful approach involves a Palladium(II)-catalyzed enantioselective C(sp³)–H arylation using a chiral transient directing group. nih.govresearchgate.net In this method, an α-amino acid is used as a chiral auxiliary that reversibly coordinates to the substrate and the metal catalyst, directing the C–H activation to a specific position and controlling the stereochemical outcome. nih.gov The use of specific ligands, such as electron-deficient 2-pyridone ligands, is crucial for accelerating the C–H bond cleavage step and achieving high enantioselectivity. nih.govresearchgate.net Interestingly, the enantioselectivity of the reaction can sometimes be reversed by changing the silver salt additive, which suggests that the additive can influence the rate-limiting step of the catalytic cycle. nih.gov This method allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.govresearchgate.net Another strategy employs chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands to facilitate enantioselective C–H arylation of cyclobutyl carboxylic acid derivatives through a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org

The table below illustrates the effectiveness of the chiral transient directing group strategy for the enantioselective arylation of cyclobutyl ketones.

SubstrateArylating AgentCatalyst/Ligand SystemYield (%)Enantiomeric Ratio (er)Reference
Cyclobutyl(phenyl)methanone1-Iodo-4-methylbenzenePd(OAc)₂, L-Phe, 3-nitro-5-(trifluoromethyl)pyridin-2-one, Ag₃PO₄8595:5 nih.gov
Cyclobutyl(4-methoxyphenyl)methanone1-Iodo-4-fluorobenzenePd(OAc)₂, L-Phe, 3-nitro-5-(trifluoromethyl)pyridin-2-one, Ag₃PO₄7894:6 nih.gov
Cyclobutyl(naphthalen-2-yl)methanoneIodobenzenePd(OAc)₂, L-Phe, 3-nitro-5-(trifluoromethyl)pyridin-2-one, AgTFA8011:89 (reversed) nih.gov
1-Boc-azetidine-3-yl)(phenyl)methanone1-Iodo-4-chlorobenzenePd(OAc)₂, L-Phe, 3-nitro-5-(trifluoromethyl)pyridin-2-one, Ag₃PO₄7293:7 nih.gov

Visible-light photoredox catalysis offers a mild and powerful alternative for C–H functionalization. nih.gov The direct α-arylation of unactivated cyclic ketones with aryl halides can be achieved using this metal-free approach. chemrxiv.orgresearchgate.net The reaction is typically mediated by an organic photocatalyst, such as an acridinium (B8443388) salt, and is initiated by green light. chemrxiv.orgscispace.comresearchgate.net The proposed mechanism involves a single photocatalytic cycle where the excited photocatalyst activates both the aryl halide (via C(sp²)–X bond cleavage) and the ketone (via α-carbonyl C(sp³)–H bond activation). chemrxiv.orgresearchgate.net This dual activation generates an aryl radical and an α-keto radical, which then combine to form the desired C(sp²)–C(sp³) bond. researchgate.netresearchgate.net This method is characterized by its operational simplicity, mild reaction conditions, and broad tolerance of functional groups, making it an attractive strategy for synthesizing α-aryl cyclic ketones. chemrxiv.org

The scope of the photoredox α-arylation is demonstrated with various cyclic ketones and aryl halides.

Cyclic KetoneAryl HalidePhotocatalystYield (%)Reference
Cyclohexanone4-IodoacetophenoneAcridinium salt85 chemrxiv.org
Cyclopentanone1-Bromo-4-cyanobenzeneAcridinium salt78 chemrxiv.org
CycloheptanoneMethyl 4-iodobenzoateAcridinium salt82 chemrxiv.org
4-tert-Butylcyclohexanone1-Chloro-4-nitrobenzeneAcridinium salt71 chemrxiv.org

Ring-Opening Reactions and Fragmentation Pathways

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions, providing a pathway to linear, functionalized molecules that can be difficult to access through other means. researchgate.net These reactions can be triggered by various stimuli, including transition metal catalysts and mass spectrometric conditions.

Transition metals, particularly palladium, are effective catalysts for the C–C bond cleavage and ring-opening of cyclobutane derivatives. researchgate.netresearchgate.net For instance, palladium catalysts can promote the ring-opening of 2-alkylidenecyclobutanols to stereoselectively synthesize γ,δ-unsaturated ketones. researchgate.net Similarly, palladium can catalyze the formal [2+2]-retrocyclization of cyclobutanols through the cleavage of two C(sp³)–C(sp³) bonds. acs.org These transformations leverage the release of ring strain as a thermodynamic driving force. nih.govresearchgate.net

Under mass spectrometry conditions, cyclobutyl ketones undergo characteristic fragmentation. A common pathway is α-cleavage, where the bond between the carbonyl carbon and the cyclobutyl ring is broken. libretexts.org This leads to the formation of an acylium ion and a cyclobutyl radical. Subsequent fragmentation of the cyclobutyl portion can also occur. Another potential pathway, though less common for simple cyclobutyl ketones, is the McLafferty rearrangement if a suitable γ-hydrogen is available on a side chain. libretexts.org The fragmentation of the cyclobutanol (B46151) molecular ion in mass spectrometry involves specific pathways, including the loss of ethylene (B1197577) (C₂H₄) and the ethyl radical (C₂H₅•). researchgate.net

Cyclobutane DerivativeConditions/CatalystReaction TypeKey Product(s)Reference
2-AlkylidenecyclobutanolsPalladium CatalystRing-Openingγ,δ-Unsaturated Ketones researchgate.net
tert-CyclobutanolsPalladium/JohnPhosFormal [2+2]-Retrocyclization (2-fold C-C cleavage)Acyclic Ketones acs.org
CyclobutanonesPalladium/NHC LigandRing-Opening/FunctionalizationAcyclic Aryl Ketones (with arylboronic esters) researchgate.net
Cyclobutyl KetoneMass Spectrometry (EI)α-Cleavage FragmentationAcylium ion, Cyclobutyl radical libretexts.org
CyclobutanolMass Spectrometry (EI)FragmentationLoss of C₂H₄, C₂H₅• researchgate.net
Oxidative C–C Bond Cleavage of Tertiary Cycloalkanols

The oxidative C–C bond cleavage of tertiary cycloalkanols is a significant transformation in organic synthesis. While direct studies on tertiary alcohols derived from this compound are not available, the general mechanism involves the oxidation of a tertiary alcohol to generate an intermediate that facilitates the cleavage of a carbon-carbon bond.

Typically, this process can be initiated by various oxidizing agents. For instance, treatment with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or through electrochemical methods can lead to the formation of an alkoxy radical. This radical can then undergo β-scission, a process where a C-C bond adjacent to the oxygen-bearing carbon breaks, to yield a ring-opened product. The stability of the resulting radical intermediates often governs the regioselectivity of the cleavage. In the hypothetical case of a tertiary alcohol derived from this compound, the cleavage could occur on either side of the carbon bearing the hydroxyl group within the cyclobutane ring.

Beckmann Rearrangement of Cyclobutyl Ketones

The Beckmann rearrangement is a well-established reaction that converts an oxime to an amide or a lactam. wikipedia.orgbyjus.com For a cyclobutyl ketone like this compound, the corresponding oxime would be the substrate for this rearrangement. The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org

The key step of the mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration is concerted with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. In the case of the oxime of this compound, two geometric isomers (E and Z) are possible, which would lead to two different regioisomeric lactams depending on which carbon of the cyclobutane ring migrates. The stereochemistry of the oxime is therefore crucial in determining the product of the rearrangement.

Table 1: General Conditions for Beckmann Rearrangement

CatalystReagentsGeneral Outcome
Protic AcidsSulfuric acid, Polyphosphoric acidFormation of lactams from cyclic ketoximes
Lewis AcidsZinc chlorideCatalytic rearrangement
Other ReagentsTosyl chloride, Thionyl chloridePromotion of the rearrangement

This table represents general conditions and not specific findings for this compound.

Baeyer-Villiger Oxidation of Cyclobutyl Ketones

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or a peroxide as the oxidant. organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The mechanism proceeds through the formation of a Criegee intermediate, which is a tetrahedral intermediate formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.org The rate-determining step is the migration of one of the adjacent carbon groups to the oxygen of the peroxy group, with the concurrent departure of a carboxylate anion. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. For an unsymmetrical ketone like this compound, the more substituted carbon of the cyclobutane ring would be expected to migrate preferentially. libretexts.org

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

GroupMigratory Aptitude
Tertiary alkylHighest
Secondary alkyl, PhenylHigh
Primary alkylModerate
MethylLowest

This table illustrates general migratory trends and is not based on specific data for the title compound.

Fragmentation of Cyclobutyl Ketones

The fragmentation of ketones, particularly under mass spectrometry conditions, provides valuable structural information. Common fragmentation patterns for ketones include α-cleavage and the McLafferty rearrangement. libretexts.org

For a cyclobutyl ketone, α-cleavage would involve the breaking of one of the C-C bonds adjacent to the carbonyl group within the ring. This would lead to the formation of a radical cation. The McLafferty rearrangement is another characteristic fragmentation pathway for ketones that possess a γ-hydrogen atom. youtube.com This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, results in the formation of an enol radical cation and a neutral alkene. The presence of the 2-carboethoxyphenyl group would likely influence the fragmentation pattern, potentially leading to characteristic fragments corresponding to this substituent.

Intramolecular Cyclization Pathways

The presence of the 2-carboethoxyphenyl substituent provides opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and the specific derivative of this compound, various cyclization pathways could be envisioned.

For example, under conditions that promote enolate formation from the cyclobutyl ketone, the enolate could potentially react with the ester group on the aromatic ring. This could lead to the formation of a new ring system, although such a reaction would likely require forcing conditions due to the strain of the resulting polycyclic structure. Alternatively, modifications of the ketone or the ester group could facilitate other intramolecular cyclization reactions, leading to a diverse range of complex molecular architectures. The specific pathways and the feasibility of such cyclizations would depend heavily on the nature of the reactants, catalysts, and reaction conditions employed.

Computational and Theoretical Chemistry Studies on 2 Carboethoxyphenyl Cyclobutyl Ketone Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of 2-Carboethoxyphenyl cyclobutyl ketone. These calculations provide insights into the energies of reactants, intermediates, transition states, and products, which are crucial for understanding the feasibility and pathways of a reaction.

Transition state analysis is a cornerstone of computational reaction mechanism studies. For reactions involving this compound, such as the Norrish-Yang cyclization, computational chemists can locate the transition state structures connecting reactants to intermediates and intermediates to products. The geometry of the transition state reveals the atomic arrangement at the peak of the energy barrier, offering clues about the bonds being formed and broken.

Reaction coordinate diagrams, which plot the energy of the system as a function of the reaction progress, can be constructed from these calculations. These diagrams visually represent the energy barriers (activation energies) that must be overcome for the reaction to proceed. For instance, in the intramolecular hydrogen abstraction step of the Norrish-Yang reaction, the transition state would involve the elongation of a C-H bond on the cyclobutyl ring and the incipient formation of an O-H bond with the ketone's oxygen.

Interactive Data Table: Illustrative Transition State Analysis Data for a Norrish-Yang Type Reaction

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
γ-Hydrogen AbstractionThis compound (Triplet State)TS11,4-Biradical5-10-5 to -15
Cyclization1,4-BiradicalTS2Cyclobutanol (B46151) product2-5-20 to -30
Fragmentation (Norrish II)1,4-BiradicalTS3Alkene and enol7-12Variable

Note: The data in this table are representative values for Norrish-Yang reactions of aryl ketones and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Quantum chemical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined. For example, if there are multiple C-H bonds available for abstraction, calculating the transition state energies for each possibility will indicate which position is most likely to react.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. In the case of the Yang cyclization, the 1,4-biradical intermediate can cyclize to form different diastereomers of the cyclobutanol product. By calculating the energies of the transition states leading to these different stereoisomers, the observed stereochemical outcome can be rationalized and predicted. nih.gov

The three-dimensional shapes, or conformations, of reactants and intermediates play a crucial role in their reactivity. nih.gov Computational methods are used to perform a thorough conformational analysis of this compound and its reaction intermediates, such as the 1,4-biradical formed during photochemical reactions.

The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve ring strain. libretexts.orgdalalinstitute.comresearchgate.net The orientation of the 2-carboethoxyphenyl group relative to the cyclobutyl ketone moiety will also have multiple low-energy conformations. Identifying the most stable conformers of the reactant is the first step in a computational study. For the 1,4-biradical intermediate, its conformation is critical in determining whether it undergoes cyclization to form a cyclobutanol or fragmentation. acs.org Calculations can reveal the relative energies of different biradical conformers and the energy barriers for their interconversion. acs.org

Frontier Molecular Orbital Theory Applications in Cycloaddition Reactions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the outcomes of pericyclic reactions, including cycloadditions. wikipedia.orgimperial.ac.uklibretexts.orgethz.ch The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnih.gov

While this compound itself does not typically undergo intermolecular cycloaddition reactions in a straightforward manner, FMO theory can be applied to understand its electronic structure and potential reactivity. The HOMO and LUMO energies and their spatial distributions can be calculated using quantum chemical methods. These orbitals are key to understanding the molecule's behavior as an electron donor (nucleophile) or electron acceptor (electrophile).

Interactive Data Table: Calculated Frontier Molecular Orbital Energies (Illustrative)

Molecule/FragmentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzophenone (analogous chromophore)-6.5-1.84.7
Cyclobutane-10.75.316.0
Ethene (representative dienophile)-10.51.211.7

Note: These are representative values for related molecules. The actual FMO energies for this compound would be influenced by the specific combination of its functional groups.

In the context of photochemical reactions, FMO theory can also be used to analyze the interactions of the excited state of the ketone. Upon absorption of light, an electron is promoted from a lower-energy orbital (often the HOMO or a non-bonding orbital on the oxygen) to a higher-energy orbital (like the LUMO), leading to an excited state with different reactivity.

Modeling of Free Radical Processes in Photochemical Transformations

The photochemistry of this compound is dominated by free radical processes, most notably the Norrish-Yang reaction. nih.govchemrxiv.org This reaction proceeds through a 1,4-biradical intermediate formed by intramolecular hydrogen abstraction. researchgate.net Computational modeling is essential for understanding the behavior of these highly reactive species.

Upon UV irradiation, the ketone is excited to a triplet state, which then abstracts a hydrogen atom from the γ-position of the cyclobutyl ring to form a triplet 1,4-biradical. researchgate.net Computational studies can model the potential energy surface of this hydrogen abstraction step, identifying the transition state and calculating the activation barrier. nih.gov

Once the 1,4-biradical is formed, it can undergo several competing reactions:

Intersystem crossing to a singlet biradical, followed by:

Cyclization to form a cyclobutanol derivative (the Yang cyclization product). researchgate.net

Cleavage (fragmentation) to yield an alkene and an enol (the Norrish Type II cleavage products).

Computational models can be used to calculate the relative energies of the transition states for cyclization and cleavage, thereby predicting the ratio of these products. researchgate.net The stability of different conformations of the biradical and the spin-orbit coupling, which influences the rate of intersystem crossing, can also be modeled to provide a more complete picture of the photochemical transformation. nih.gov

Advanced Applications and Role in Chemical Synthesis

2-Carboethoxyphenyl Cyclobutyl Ketone as a Versatile Synthetic Intermediate

This compound, an exemplar of an aryl cyclobutyl ketone, is a powerful synthetic intermediate primarily due to the reactivity endowed by its constituent functional groups. The aryl ketone moiety is not merely a passive structural element; it actively participates in key transformations that enable the functionalization of the cyclobutane (B1203170) ring.

A pivotal reaction that highlights its utility is the Norrish-Yang cyclization. nih.govnih.govwikipedia.org This photochemical process involves the intramolecular abstraction of a γ-hydrogen by the photoexcited ketone, leading to a 1,4-biradical intermediate. wikipedia.org This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol. nih.govnih.gov This transformation is particularly effective for aryl cyclobutyl ketones bearing electron-withdrawing groups on the aromatic ring, such as the carboethoxy group. nih.gov The resulting bicyclic alcohol is a strained but valuable intermediate, primed for further skeletal modifications. nih.govnih.gov

This two-step sequence—photocyclization followed by ring-opening functionalization—unlocks pathways to novel chemical structures that are otherwise difficult to access. The benzoyl group, in this case modified with a carboethoxy substituent, serves as an enabling moiety for this reactivity, which can later be converted into other functional groups like amides or esters, further expanding the synthetic diversity. nih.govnih.gov

Contributions to the Synthesis of Complex Molecular Architectures

The strategic application of this compound and its analogs facilitates the construction of sophisticated molecular frameworks, particularly those featuring precisely substituted cyclobutane rings.

A significant challenge in organic synthesis is the controlled diastereoselective creation of substituted cyclobutanes. Aryl cyclobutyl ketones, including this compound, are instrumental in a modern synthetic strategy to produce cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov These scaffolds are of high interest in medicinal chemistry as they can act as conformationally restricted bioisosteres for more flexible molecular linkers. nih.gov

The synthetic route commences with an optimized Norrish-Yang cyclization of the aryl cyclobutyl ketone under UV light (e.g., 365 nm) to form the corresponding 2-arylbicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This key intermediate then undergoes a ligand-assisted, palladium-catalyzed carbon-carbon (C-C) bond cleavage and functionalization. nih.govnih.gov This strain-release-driven process allows for the stereospecific installation of a wide variety of substituents at the 3-position of the cyclobutane ring. Numerous aryl, heteroaryl, alkenyl, and alkynyl groups can be introduced with high efficiency and, critically, with exclusive cis-selectivity relative to the aryl ketone group. nih.gov

The versatility of this coupling reaction is demonstrated by the range of coupling partners that can be employed, as detailed in the table below.

Coupling Partner TypeExample Coupling PartnerResulting Functional Group at C-3Reference
Aryl Iodide4-Iodoanisole4-Methoxyphenyl nih.gov
Heteroaryl Iodide3-IodopyridinePyridin-3-yl nih.gov
Alkenyl Iodide(E)-1-Iodo-2-phenylethene(E)-2-Phenylvinyl nih.gov
Alkynyl Iodide1-Iodo-2-phenylethynePhenylethynyl nih.gov

The cyclobutane ring is a core structural feature in a variety of natural products. researchgate.net Photochemical reactions, such as the Norrish-Yang cyclization, are powerful tools for constructing these strained four-membered rings in a single, efficient step. baranlab.org For instance, a key step in the synthesis of the natural product punctatin (B600686) A involved a Norrish-Yang cyclization to generate a tricyclic cyclobutanol (B46151) intermediate. baranlab.org While direct application of this compound in a completed natural product synthesis is not prominently documented in the reviewed literature, its role as a precursor to stereodefined 1,3-disubstituted cyclobutanes makes it an attractive starting point for the synthesis of complex natural products or their analogs. researchgate.netijraset.com The ability to generate these complex cyclobutane architectures efficiently opens avenues for synthesizing and exploring novel chemical matter inspired by nature.

Future Directions in the Synthesis and Reactivity of Aryl Cyclobutyl Ketones

The field of organic synthesis is continually evolving, with a persistent drive towards the development of more efficient, selective, and sustainable methodologies. Aryl cyclobutyl ketones, as versatile intermediates, are at the forefront of this evolution. Future research in this area is poised to expand upon current strategies and venture into novel territories of chemical reactivity and synthesis. Key future directions include the advancement of catalytic C-H functionalization, innovations in photocatalysis and radical chemistry, the expansion of cyclobutane derivatives as bioisosteres in drug discovery, and the increasing role of computational chemistry in predicting and guiding synthetic outcomes.

A significant area of future development lies in the realm of catalytic C-H functionalization . While progress has been made, the selective activation and functionalization of specific C-H bonds within the cyclobutane ring of aryl cyclobutyl ketones remains a compelling challenge. Future methodologies will likely focus on the design of novel ligand systems to achieve even greater control over reactivity and selectivity. substack.com The development of catalysts that can differentiate between various C-H bonds will open up new avenues for creating complex molecular architectures from simple starting materials. nih.gov For instance, the ability to selectively target the γ-C-H bond for arylation in a transannular fashion is a promising strategy that is expected to be further refined. substack.comnih.gov Furthermore, the use of chiral transient directing groups to achieve enantioselective C(sp³)-H arylation of cyclobutyl ketones is an emerging technique with considerable potential for expansion. nih.gov

Innovations in photocatalysis and radical chemistry are set to revolutionize the synthesis of aryl cyclobutyl ketones and their derivatives. Visible-light photocatalysis offers a milder and more sustainable alternative to traditional synthetic methods. nih.gov Future research will likely explore a broader range of photosensitizers, including earth-abundant metals, to drive novel transformations. nih.gov The development of photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascades presents a powerful strategy for constructing polysubstituted cyclobutanes. nih.gov This approach, which leverages the inherent strain of bicyclo[1.1.0]butanes, allows for the efficient synthesis of structurally diverse cyclobutane scaffolds. nih.gov

The role of aryl cyclobutyl ketones as precursors to bioisosteric replacements in drug discovery is a rapidly expanding area of research. The cyclobutane motif is increasingly recognized for its ability to impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability and conformational rigidity. nih.govnih.gov Consequently, there is a growing demand for synthetic methods that can efficiently generate a diverse range of functionalized cyclobutanes. Future efforts will likely focus on the development of practical and scalable syntheses of cyclobutane-based bioisosteres for commonly encountered functional groups like tert-butyl and phenyl moieties. acs.orgacs.org The introduction of fluorine-containing groups into the cyclobutane ring is another key area of interest, as this can significantly modulate the electronic and pharmacokinetic properties of drug candidates. acs.orgrsc.org

Finally, computational chemistry is expected to play an increasingly integral role in guiding the synthesis and predicting the reactivity of aryl cyclobutyl ketones. Advances in machine learning and quantum mechanical calculations are enabling the development of predictive models for chemical reactivity. nih.govscirp.org These computational tools can help chemists to design more effective synthetic routes, optimize reaction conditions, and even predict the biological activity of novel cyclobutane-containing compounds. By integrating computational and experimental approaches, researchers will be able to accelerate the discovery and development of new chemical entities based on the aryl cyclobutyl ketone scaffold.

The following table summarizes the key future research directions and their potential impact:

Research DirectionKey Focus AreasPotential Impact
Catalytic C-H Functionalization Novel ligand design, site- and stereo-selective reactions, transannular functionalization. substack.comnih.govnih.govMore efficient and precise synthesis of complex cyclobutane derivatives.
Photocatalysis and Radical Chemistry Visible-light mediated reactions, novel photosensitizers, strain-release strategies. nih.govnih.govDevelopment of sustainable and powerful methods for constructing diverse cyclobutane scaffolds.
Bioisosteric Replacement Synthesis of cyclobutane analogues of common functional groups, introduction of fluorine moieties. nih.govacs.orgacs.orgrsc.orgExpansion of the chemical space for drug discovery with novel, patentable structures.
Computational Chemistry Reactivity prediction, synthetic route design, virtual screening of biological activity. nih.govscirp.orgAcceleration of the discovery and optimization of new synthetic methodologies and bioactive molecules.

Q & A

Q. How to design a kinetic study for the reaction of this compound with Grignard reagents?

  • Use stopped-flow NMR to monitor real-time consumption of the ketone (e.g., loss of carbonyl signal at δ 200–210 ppm). Second-order rate constants (k₂) are derived from pseudo-first-order conditions with excess Grignard reagent. Temperature-dependent studies (0–50°C) reveal activation parameters (ΔH‡, ΔS‡) .

Q. What crystallographic strategies confirm the stereochemistry of spirocyclic derivatives formed from this compound?

  • X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) resolves the sp³ hybridization of the cyclobutyl carbon and dihedral angles between the ketone and aromatic ring. For unstable crystals, microED (microcrystal electron diffraction) provides sub-Ångström resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.